2,6-Dichlorobenzyl 4-fluorophenyl sulfide
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Overview
Description
2,6-Dichlorobenzyl 4-fluorophenyl sulfide is an organic compound that features a benzyl group substituted with two chlorine atoms at the 2 and 6 positions and a phenyl group substituted with a fluorine atom at the 4 position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dichlorobenzyl 4-fluorophenyl sulfide typically involves the reaction of 2,6-dichlorobenzyl chloride with 4-fluorothiophenol. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction conditions often include refluxing the reactants in a suitable solvent like ethanol or acetone for several hours to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2,6-Dichlorobenzyl 4-fluorophenyl sulfide can undergo various chemical reactions, including:
Oxidation: The sulfide group can be oxidized to sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to the corresponding thiol using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atoms on the benzyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Sodium hydroxide, potassium carbonate.
Major Products Formed
Oxidation: 2,6-Dichlorobenzyl 4-fluorophenyl sulfoxide, 2,6-Dichlorobenzyl 4-fluorophenyl sulfone.
Reduction: 2,6-Dichlorobenzyl 4-fluorophenyl thiol.
Substitution: Various substituted benzyl derivatives depending on the nucleophile used.
Scientific Research Applications
2,6-Dichlorobenzyl 4-fluorophenyl sulfide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,6-Dichlorobenzyl 4-fluorophenyl sulfide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 2,6-Dichlorobenzyl 4-chlorophenyl sulfide
- 2,6-Dichlorobenzyl 4-bromophenyl sulfide
- 2,6-Dichlorobenzyl 4-iodophenyl sulfide
Uniqueness
2,6-Dichlorobenzyl 4-fluorophenyl sulfide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C13H9Cl2FS |
---|---|
Molecular Weight |
287.2 g/mol |
IUPAC Name |
1,3-dichloro-2-[(4-fluorophenyl)sulfanylmethyl]benzene |
InChI |
InChI=1S/C13H9Cl2FS/c14-12-2-1-3-13(15)11(12)8-17-10-6-4-9(16)5-7-10/h1-7H,8H2 |
InChI Key |
DJBSNMWOQYTLEX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CSC2=CC=C(C=C2)F)Cl |
Origin of Product |
United States |
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